A-Technical-Guide-to-the-Synthesis-of-N-(2-phenylethyl)-phenylacetamide
A-Technical-Guide-to-the-Synthesis-of-N-(2-phenylethyl)-phenylacetamide
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-phenylethyl)-phenylacetamide is a chemical compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a phenylethyl group linked to a phenylacetamide core, serves as a key building block in the development of various biologically active molecules.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(2-phenylethyl)-phenylacetamide, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO | [2] |
| Molecular Weight | 239.31 g/mol | [2] |
| CAS Number | 5460-60-6 | [2] |
Synthetic Pathways
The synthesis of N-(2-phenylethyl)-phenylacetamide is most commonly achieved through the formation of an amide bond between a 2-phenylethylamine derivative and a phenylacetic acid derivative. The two primary and most efficient routes are:
-
Acylation of 2-phenylethylamine with phenylacetyl chloride.
-
Direct amidation of phenylacetic acid with 2-phenylethylamine.
Pathway 1: Acylation of 2-Phenylethylamine with Phenylacetyl Chloride
This is a classic and highly effective method for forming the amide bond. The reaction involves the nucleophilic attack of the amino group of 2-phenylethylamine on the highly electrophilic carbonyl carbon of phenylacetyl chloride.[3] The use of a mild base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of 2-phenylethylamine acts as a nucleophile, attacking the carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is used to scavenge the HCl produced.
Caption: General mechanism for the acylation of 2-phenylethylamine.
Experimental Protocol
Materials:
-
2-Phenylethylamine
-
Phenylacetyl chloride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM to the flask dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Pathway 2: Direct Amidation of Phenylacetic Acid
While direct amidation of a carboxylic acid and an amine is possible, it typically requires high temperatures and results in lower yields due to the formation of a stable ammonium carboxylate salt. The use of a catalyst, such as nickel(II) chloride, can facilitate this reaction under milder conditions.[4]
Reaction Mechanism
The proposed mechanism involves the coordination of the nickel catalyst to the carbonyl oxygen of phenylacetic acid, increasing its electrophilicity. The amine then attacks the activated carbonyl carbon, leading to the formation of the amide bond and water as a byproduct.[4]
Caption: Workflow for the NiCl₂-catalyzed direct amidation.
Experimental Protocol
Materials:
-
Phenylacetic acid
-
2-Phenylethylamine
-
Nickel(II) chloride (NiCl₂)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenylacetic acid (1.0 eq) in toluene, add 2-phenylethylamine (1.2 eq) and NiCl₂ (0.1 eq).[4]
-
Heat the mixture to reflux (approximately 110°C) for 20 hours.[4]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Comparison of Synthetic Routes
| Feature | Acylation with Phenylacetyl Chloride | Direct Amidation with Phenylacetic Acid |
| Reagents | Phenylacetyl chloride, 2-phenylethylamine, base | Phenylacetic acid, 2-phenylethylamine, catalyst |
| Reaction Conditions | Mild (0°C to room temperature) | Elevated temperature (reflux) |
| Byproducts | HCl (neutralized by base) | Water |
| Yield | Generally high | Moderate to excellent[4] |
| Advantages | High reactivity, fast reaction times | Avoids use of acyl chlorides |
| Disadvantages | Phenylacetyl chloride is moisture-sensitive and corrosive[5] | Requires higher temperatures and longer reaction times |
Purification
The crude N-(2-phenylethyl)-phenylacetamide obtained from either synthetic route will likely contain unreacted starting materials and byproducts. The most common and effective purification techniques are recrystallization and column chromatography.[6]
Recrystallization
Recrystallization is an effective method for purifying solid compounds that are relatively pure.[7] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Protocol for Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture).[8]
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[8]
-
Perform a hot filtration to remove any insoluble impurities.[7]
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.[7]
-
Further cool the flask in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[8]
-
Dry the purified crystals under vacuum.[8]
Column Chromatography
For mixtures with multiple components or when a very high degree of purity is required, column chromatography is the preferred method.[6]
Protocol for Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[8]
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized N-(2-phenylethyl)-phenylacetamide must be confirmed using various spectroscopic techniques.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The expected chemical shifts and multiplicities for key protons and carbons should be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include the N-H stretch and the C=O stretch of the amide group.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound.[2] The molecular ion peak corresponding to the mass of N-(2-phenylethyl)-phenylacetamide should be observed.
Safety Considerations
-
Phenylacetyl chloride is corrosive and reacts with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][11]
-
2-Phenylethylamine and its hydrochloride salt should be handled with care. Avoid inhalation, ingestion, and skin contact.[12][13]
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these synthetic procedures.[12]
-
All reactions should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of N-(2-phenylethyl)-phenylacetamide can be reliably achieved through the acylation of 2-phenylethylamine with phenylacetyl chloride or via the direct amidation of phenylacetic acid. The choice of method will depend on the available starting materials, desired scale, and reaction conditions. Proper purification and characterization are essential to ensure the identity and purity of the final product for its intended applications in research and development.
References
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Benchchem. A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
-
Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
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ResearchGate. Synthesis of enantiomerically pure N-phenylacetyl-(R)-phenylethylamine...
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Google Patents. US3959371A - Process for the purification of N,N-dimethylacetamide.
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NIST WebBook. N-(Phenethyl)phenylacetamide.
-
Benchchem. Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
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Benchchem. Application Notes and Protocols for 2-Phenylethylamine Hydrochloride in Cell Culture.
-
Benchchem. Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data.
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Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
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CymitQuimica. CAS 877-95-2: N-(2-Phenylethyl)acetamide.
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Organic Syntheses. Phenylacetamide.
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MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
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Google Patents. CN103641731A - Method for producing phenylacetamide compound.
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ChemSynthesis. N-phenethyl-2-phenylacetamide.
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ResearchGate. (PDF) Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde.
-
Sigma-Aldrich. SAFETY DATA SHEET - Phenylacetyl chloride.
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PubMed. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices.
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Benchchem. Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
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PubMed. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde.
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Benchchem. How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide.
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NJ.gov. Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY.
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Wikimedia Commons. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
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PubChem. N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide.
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The Hive. Synthesis of Phenylacetyl Chloride.
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AK Scientific, Inc. 2-Phenylethylamine HCl Safety Data Sheet.
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Fisher Scientific. SAFETY DATA SHEET - Phenylacetyl chloride.
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Figshare. The amidation of phenylacetic acid with benzylamine catalysed by nickel metal...
-
Santa Cruz Biotechnology. 2-Phenylethylamine Safety Data Sheet.
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YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.
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Open Repository. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde.
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
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